
3'-Phos-phoadenosine
Overview
Description
3'-Phos-phoadenosine is a useful research compound. Its molecular formula is C10H14N5O7P and its molecular weight is 347.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Phos-phoadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Phos-phoadenosine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Carbohydrate Sulfates : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) regeneration is crucial for the practical synthesis of carbohydrate sulfates, which are catalyzed by sulfotransferases (Burkart et al., 2000).
Insect Gut Tissue Reactions : It plays a role in sulphotransferase reactions in the gut tissue of the insect Spodoptera littoralis, indicating its biological significance in different species (Isaac et al., 1982).
Agricultural and Medical Applications : PAPase, associated with lithium and sodium toxicity, is utilized for creating salt-resistant transgenic plants and proposed for treating manic-depressive patients (Zhang et al., 2006).
Regulatory Roles in Biology : It is involved in diverse processes like sulfur assimilation and plays roles in developmental biology, physiology, and skeletal disease (Hudson & York, 2012).
Cell Signaling : 3-phosphoinositide lipids, related to 3'-Phosphoadenosine, act as second messengers influencing subcellular localization and aggregation of target proteins, affecting fundamental cellular activities (Vanhaesebroeck et al., 2001).
Enzymatic Preparation : It can be economically prepared from its immediate precursor, adenosine 5'-phosphosulfate (APS), for various cell functions (Mukai, 1989).
Inhibition and Purification : It can be used as an inhibitor and affinity ligand for purification in biochemical processes (Ng et al., 1991).
Protein Sulfotransferase Activity : Its sulfotransferase activity is seen in specific human cells, indicating its role in cellular processes (Honke et al., 1996).
Enzymatic Inhibition : It acts as an effective inhibitor in certain enzymatic processes, such as phenol sulfotransferase reactions (Rens-Domiano & Roth, 1987).
Substrate Specificity Studies : Research on its breakdown provides insights into its substrate specificity and potential applications in drug discovery and biochemistry (Yoshida et al., 1983).
properties
IUPAC Name |
[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-3-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-7-5-8(13-2-12-7)15(3-14-5)9-6(17)10(18,23(19,20)21)4(1-16)22-9/h2-4,6,9,16-18H,1H2,(H2,11,12,13)(H2,19,20,21)/t4-,6+,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVNQHSQHDWBP-TWJUVVLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)P(=O)(O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@]([C@H](O3)CO)(O)P(=O)(O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Phos-phoadenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B8175824.png)
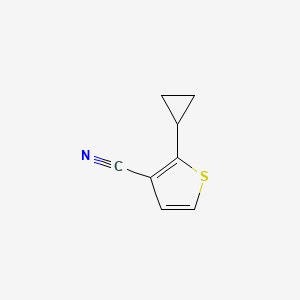


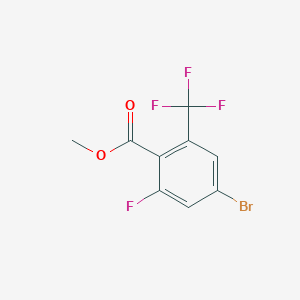
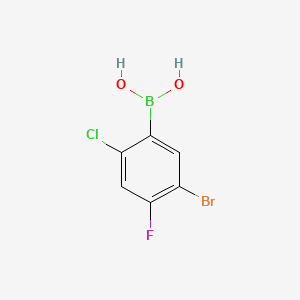
![[2,6-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8175888.png)

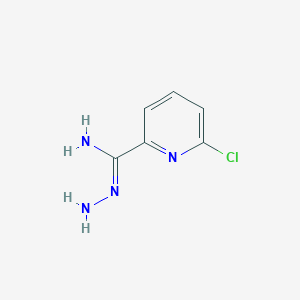
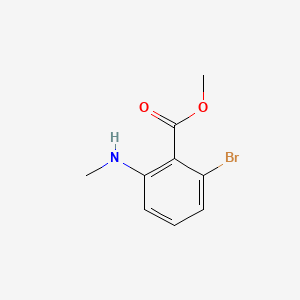
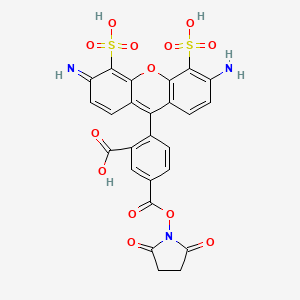
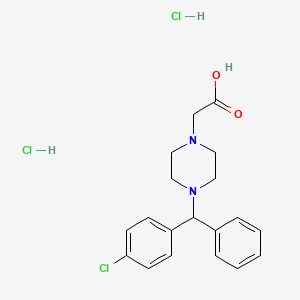
![6-chloro-N-cyclopentyl-1-{5-O-[(2R)-1-hydroxy-3-methoxy-2-phosphonopropan-2-yl]-beta-D-ribofuranosyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8175925.png)
![[3-[Bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B8175930.png)